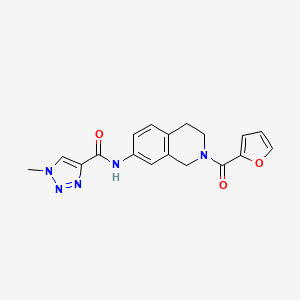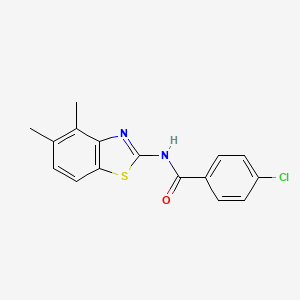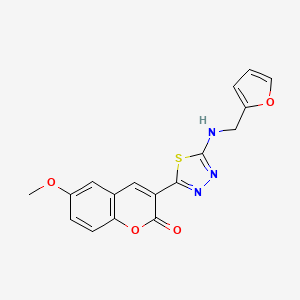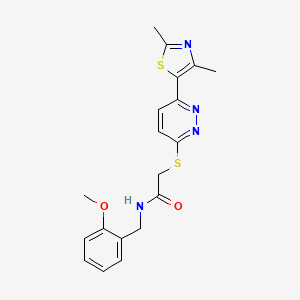
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that includes several functional groups such as furan-2-carbonyl, tetrahydroisoquinoline, and 1,2,3-triazole . These groups are common in many biologically active compounds and pharmaceuticals.
Synthesis Analysis
While specific synthesis methods for this compound are not available, furan-2-carbonyl compounds can be synthesized through various methods, including the Friedel–Crafts process . Tetrahydroisoquinolines can be synthesized through Pictet-Spengler reactions, and 1,2,3-triazoles can be synthesized through Huisgen cycloadditions .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Furan-2-carbonyl is a five-membered ring with oxygen, tetrahydroisoquinoline is a bicyclic structure, and 1,2,3-triazole is a five-membered ring with two nitrogens .Chemical Reactions Analysis
Furan-2-carbonyl compounds can undergo a variety of reactions, including addition–cyclization reactions with nitrogen nucleophiles to form a new series of heterocycles .科学的研究の応用
Synthesis and Pharmacological Exploration
Bioisosteric Enhancements
A study focused on bioisosteric replacements in 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides, a class related to the compound , to enhance analgesic properties. This research demonstrates the potential for structural modifications to significantly impact biological activity, suggesting a similar approach could be applied to N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide for tailored therapeutic applications (Ukrainets, Mospanova, & Davidenko, 2016).
Antibacterial and Antifungal Activities
Compounds with furan and triazole motifs have been explored for their antimicrobial properties. For example, azole derivatives starting from furan-2-carbohydrazide have been synthesized and shown to possess significant antibacterial and antifungal activities, which underscores the potential of furan-containing compounds like the one for antimicrobial applications (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).
Potential Therapeutic Applications
Antipsychotic Agents
Heterocyclic carboxamides, structurally related to the compound of interest, were evaluated as potential antipsychotic agents. Their binding affinity to dopamine and serotonin receptors was assessed, highlighting a methodological approach for assessing the therapeutic potential of similar compounds in neurological and psychiatric disorders (Norman, Navas, Thompson, & Rigdon, 1996).
作用機序
将来の方向性
特性
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c1-22-11-15(20-21-22)17(24)19-14-5-4-12-6-7-23(10-13(12)9-14)18(25)16-3-2-8-26-16/h2-5,8-9,11H,6-7,10H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNYJMCHYRNANW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2767786.png)
![N-(4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2767789.png)
![3-Benzyl-9,9-dimethoxy-3-azabicyclo[3.3.1]nonane](/img/structure/B2767790.png)

![2-[(2,5-Dimethylphenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2767794.png)
![4-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2767796.png)
![N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2767797.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2767798.png)

![N~6~-(3,5-difluorobenzyl)-N~6~-(3,5-difluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2767800.png)

